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Introduction
4-Methyl-2-nitrophenol (IUPAC name: 4-methyl-2-nitrophenol), a derivative of p-cresol, is a

significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals,

and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group, a nitro group, and a

methyl group on a benzene ring, imparts a distinct polarity and reactivity.[2] The solubility of this

compound in various organic solvents is a critical physicochemical parameter that governs its

behavior in chemical processes.[3] Understanding and accurately determining its solubility is

paramount for process design, optimization of crystallization and purification, and the

development of formulations.[4][5]

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-
nitrophenol. It is designed for researchers, scientists, and drug development professionals,

offering both theoretical grounding and practical, field-proven methodologies. We will delve into

the experimental determination of solubility, present representative data, and explore the

thermodynamic analysis and mathematical modeling essential for predictive applications.

Physicochemical Properties Influencing Solubility
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The solubility of a solute in a given solvent is fundamentally dictated by the interplay of its

physical and chemical properties with those of the solvent. For 4-Methyl-2-nitrophenol, the

key characteristics are:

Molecular Structure: The presence of a polar hydroxyl (-OH) group and a strongly electron-

withdrawing nitro (-NO₂) group makes the molecule polar.[2] The hydroxyl group can act as a

hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act

as hydrogen bond acceptors.

Polarity: This inherent polarity suggests a higher affinity for polar solvents. It is expected to

be readily soluble in polar organic solvents like alcohols and ketones, where hydrogen

bonding and dipole-dipole interactions can facilitate solvation.[2]

Hydrophobicity: Conversely, the aromatic benzene ring and the methyl (-CH₃) group

contribute to the molecule's hydrophobic character. This limits its solubility in water and

nonpolar solvents where interactions are less favorable.[1][2]

Crystalline Structure: At room temperature, 4-Methyl-2-nitrophenol is a solid crystalline

compound.[2][6] The energy required to overcome the crystal lattice forces (lattice energy)

before dissolution can occur is a significant factor. A higher melting point often correlates with

lower solubility, as more energy is needed to break the crystal structure.

Experimental Determination of Solubility
The cornerstone of solubility analysis is precise and reproducible experimental measurement.

The isothermal shake-flask method is the gold standard for determining equilibrium solubility

due to its accuracy and reliability.[7][8] This method involves equilibrating an excess of the solid

solute with the solvent at a constant temperature until the solution is saturated.

Core Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating saturated solutions, which are

then analyzed for solute concentration.

Causality: The primary objective is to achieve thermodynamic equilibrium, where the rate of

dissolution of the solid equals the rate of precipitation.[7] Using an excess of the solid ensures

that the solution reaches its maximum possible concentration (saturation) at the specified
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temperature.[7][9] Constant agitation maximizes the solid-liquid surface area, accelerating the

time to reach equilibrium.

Step-by-Step Methodology:

Apparatus Preparation: Thoroughly clean and dry all glassware (e.g., conical flasks or vials

with screw caps) to prevent contamination.[10]

Sample Addition: Add an excess amount of 4-Methyl-2-nitrophenol to a known volume or

mass of the selected organic solvent in each flask. The presence of undissolved solid at the

end of the experiment is visual confirmation that saturation was achieved.[7][11]

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker bath set to the

desired temperature. The temperature must be controlled precisely, as solubility is highly

temperature-dependent.[7][11]

Agitation: Agitate the flasks at a constant speed. The required time to reach equilibrium

should be determined empirically; typically, 24 to 48 hours is sufficient for many systems.[7]

To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h)

until consecutive measurements show no significant change in concentration.[11]

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand

undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the

excess solid to settle.

Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled

syringe to match the experimental temperature, preventing any temperature-induced

precipitation.[12] Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE)

into a clean, pre-weighed vial. The filter must also be at the experimental temperature.

Analysis: Accurately determine the concentration of 4-Methyl-2-nitrophenol in the filtered

saturated solution using a suitable analytical method, such as gravimetry or UV-Vis

spectrophotometry.

Workflow for Isothermal Shake-Flask Method
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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
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Analytical Protocols for Concentration Measurement
The choice of analytical method depends on the required accuracy, concentration range, and

available instrumentation.

Principle: This is a direct and highly accurate method that determines the mass of the dissolved

solute after evaporating the solvent.[9] It is particularly useful when the solute is non-volatile

and thermally stable at the solvent's boiling point.

Step-by-Step Methodology:

Weighing (Initial): Use an analytical balance to pre-weigh a clean, dry evaporating dish (W₁).

Sample Transfer: Accurately transfer a known volume (e.g., 10 mL) or mass of the filtered

saturated solution into the evaporating dish. Immediately weigh the dish with the solution

(W₂).[11]

Evaporation: Place the dish in a fume hood on a hot plate or in an oven at a temperature

sufficient to evaporate the solvent but well below the decomposition temperature of 4-
Methyl-2-nitrophenol.

Drying: Once the solvent has evaporated, transfer the dish to a vacuum oven set at a

moderate temperature (e.g., 60 °C) and dry the solid residue to a constant weight.[10]

Weighing (Final): Cool the dish in a desiccator to room temperature and weigh it again (W₃).

Repeat the drying and weighing steps until the mass is constant.[11]

Calculation:

Mass of solute = W₃ - W₁

Mass of solvent = W₂ - W₃

Solubility (e.g., in g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Principle: This method relies on Beer-Lambert's law, where the absorbance of a solution is

directly proportional to the concentration of the analyte. 4-Methyl-2-nitrophenol has a

chromophore (the nitrophenol structure) that absorbs light in the UV-visible range.[13][14] The
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characteristic absorption peak for nitrophenols is typically observed between 300-400 nm,

shifting with pH.[15][16]

Step-by-Step Methodology:

Wavelength Determination (λ_max): Prepare a dilute solution of 4-Methyl-2-nitrophenol in
the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the

wavelength of maximum absorbance (λ_max).

Calibration Curve: Prepare a series of standard solutions of 4-Methyl-2-nitrophenol of

known concentrations in the same solvent.[16] Measure the absorbance of each standard at

the predetermined λ_max. Plot a graph of absorbance versus concentration. The resulting

linear regression will serve as the calibration curve.

Sample Preparation: Accurately weigh the filtered saturated solution obtained from the

shake-flask experiment. Dilute it gravimetrically with the same solvent to bring the

concentration within the linear range of the calibration curve.[12]

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

Calculation: Use the equation from the calibration curve to calculate the concentration of the

diluted sample. Back-calculate the concentration of the original saturated solution,

accounting for the dilution factor.

Solubility Data of 4-Methyl-2-nitrophenol
While extensive experimental data for 4-Methyl-2-nitrophenol is not consolidated in a single

source, the following table presents illustrative mole fraction solubility (x₁) data in a range of

common organic solvents at different temperatures. This data is synthesized based on known

trends for similar phenolic compounds, such as 4-methyl-2-nitroaniline, and general principles

of solubility.[2][17][18]
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Solvent Solvent Type
298.15 K (25
°C)

308.15 K (35
°C)

318.15 K (45
°C)

Methanol Polar Protic 0.15 0.22 0.31

Ethanol Polar Protic 0.12 0.18 0.26

Acetone Polar Aprotic 0.25 0.35 0.46

Ethyl Acetate Polar Aprotic 0.20 0.29 0.39

Acetonitrile Polar Aprotic 0.18 0.26 0.35

Toluene Nonpolar 0.05 0.08 0.12

n-Heptane Nonpolar < 0.01 < 0.01 0.02

Analysis of Trends:

Effect of Solvent Polarity: As expected, the solubility is significantly higher in polar solvents

(Methanol, Acetone, Ethyl Acetate) compared to nonpolar solvents (Toluene, n-Heptane).[2]

This is due to favorable dipole-dipole interactions and hydrogen bonding between the polar

functional groups of 4-Methyl-2-nitrophenol and the solvent molecules.

Effect of Temperature: In all solvents, the solubility increases with increasing temperature.

This indicates that the dissolution process is endothermic, which is typical for the dissolution

of a solid in a liquid.[19][20]

Thermodynamic Analysis and Data Correlation
Thermodynamic modeling provides a deeper understanding of the dissolution process and

allows for the prediction of solubility under different conditions.

Apparent Thermodynamic Properties via the van't Hoff
Equation
The relationship between solubility and temperature can be described by the van't Hoff

equation.[12][19] This model allows for the calculation of the apparent standard enthalpy

(ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of dissolution.
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The van't Hoff equation is given as: ln(x₁) = - (ΔH°sol / RT) + (ΔS°sol / R)

where:

x₁ is the mole fraction solubility

ΔH°sol is the standard enthalpy of solution

ΔS°sol is the standard entropy of solution

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

T is the absolute temperature in Kelvin

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is

-ΔH°sol/R, and the intercept is ΔS°sol/R, from which the thermodynamic parameters can be

derived.[5][20]

The Gibbs free energy of solution can then be calculated using: ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol confirms an endothermic dissolution process, while a positive ΔS°sol

indicates an increase in disorder as the solid dissolves into the liquid phase. A negative ΔG°sol

signifies a spontaneous dissolution process.[5]

Data Correlation for Mixed Solvents: The Jouyban-Acree
Model
In many industrial applications, particularly in pharmaceutical crystallization and formulation,

mixed solvent systems (cosolvents) are used to fine-tune solubility. The Jouyban-Acree model

is a widely used and accurate semi-empirical model for correlating the solubility of a solute in

binary solvent mixtures at various temperatures.[12][21][22]

The model is expressed as: ln(xm,T) = f₁ ln(x1,T) + f₂ ln(x2,T) + [ f₁f₂ / T ] * Σ [ Jᵢ (f₁ - f₂)ⁱ ]

where:

xm,T is the mole fraction solubility of the solute in the mixture at temperature T
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f₁ and f₂ are the mole fractions of the solvents in the initial solute-free mixture

x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively, at

temperature T

Jᵢ are the model constants, which are determined by regression of experimental data.[23][24]

This model is exceptionally valuable as it can accurately predict solubility across the entire

composition range of a binary solvent system using only a minimal set of experimental data

points, significantly reducing experimental workload.[22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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